TDP-43 degrader-1
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Overview
Description
TDP-43 degrader-1 is a compound designed to target and degrade TAR DNA-binding protein 43 (TDP-43) aggregates and oligomers. TDP-43 is a protein associated with several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The accumulation of TDP-43 aggregates in neurons is a hallmark of these diseases, leading to neuronal cell death and dysfunction .
Preparation Methods
The synthesis of TDP-43 degrader-1 involves the creation of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to bind to TDP-43 aggregates and an E3 ligase, facilitating the ubiquitination and subsequent proteolytic degradation of the aggregates . The synthetic route typically involves the following steps:
Synthesis of the ligand for TDP-43: This involves the creation of a molecule that can specifically bind to TDP-43 aggregates.
Synthesis of the ligand for E3 ligase: This involves the creation of a molecule that can bind to the E3 ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule.
Chemical Reactions Analysis
TDP-43 degrader-1 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of TDP-43 aggregates, marking them for degradation by the proteasome.
Proteolytic degradation: Following ubiquitination, the TDP-43 aggregates are degraded by the proteasome.
Common reagents and conditions used in these reactions include:
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to the target protein.
Ubiquitin: A small protein that is attached to the target protein to mark it for degradation.
The major products formed from these reactions are the degraded fragments of TDP-43 aggregates .
Scientific Research Applications
TDP-43 degrader-1 has several scientific research applications, including:
Neurodegenerative disease research: The compound is used to study the degradation of TDP-43 aggregates in models of ALS and FTLD.
Drug development: This compound serves as a potential therapeutic agent for the treatment of neurodegenerative diseases associated with TDP-43 aggregation.
Cell biology: The compound is used to study the mechanisms of protein degradation and the role of TDP-43 in cellular processes.
Mechanism of Action
TDP-43 degrader-1 exerts its effects by binding to TDP-43 aggregates and an E3 ligase. This binding facilitates the ubiquitination of the TDP-43 aggregates, marking them for degradation by the proteasome . The molecular targets involved in this process include TDP-43 and the E3 ligase . The pathway involves the following steps:
Binding: this compound binds to TDP-43 aggregates and the E3 ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin to the TDP-43 aggregates.
Degradation: The ubiquitinated TDP-43 aggregates are recognized and degraded by the proteasome.
Comparison with Similar Compounds
TDP-43 degrader-1 is unique in its dual-targeting capacity against both TDP-43 aggregates and oligomers. Similar compounds include other PROTACs designed to target different proteins involved in neurodegenerative diseases . Some of these similar compounds are:
PROTAC 2: Another PROTAC designed to target TDP-43 aggregates with different linker lengths.
4,4′-dianilino-1,1′-binaphthyl-5,5′-disulfonic acid (bis-ANS): A compound that modulates the liquid-liquid phase separation of TDP-43.
Congo Red: A compound similar to bis-ANS that also modulates TDP-43 aggregation.
This compound stands out due to its specific design to target and degrade TDP-43 aggregates, making it a promising candidate for therapeutic development in neurodegenerative diseases .
Properties
Molecular Formula |
C28H29N3O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
7-methoxy-1-[(E)-2-(5-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethenyl]-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C28H29N3O3/c1-31-17-21(24-14-22(32-2)16-30-28(24)31)9-10-25-23-15-26(33-3)27(13-20(23)11-12-29-25)34-18-19-7-5-4-6-8-19/h4-10,13-17,25,29H,11-12,18H2,1-3H3/b10-9+ |
InChI Key |
RKKQXGNMFVKLDL-MDZDMXLPSA-N |
Isomeric SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)/C=C/C3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)C=CC3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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